N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-15-9-13(10-16(12-15)28-2)21(26)23-14-7-8-19(25)17(11-14)22-24-18-5-3-4-6-20(18)29-22/h3-12,25H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOUTCVWJQBTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological efficacy of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 450.5 g/mol. The compound features a benzothiazole moiety linked to a hydroxyphenyl group, which is further substituted with methoxy groups. This unique structure contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 2 | Induces apoptosis and cell cycle arrest |
| Compound 4i | A549 | 1 | Inhibits IL-6 and TNF-α expression |
| This compound | TBD | TBD | TBD |
In a study assessing the effects of various benzothiazole compounds, it was found that modifications to the benzothiazole nucleus enhanced anticancer activity significantly. The lead compound exhibited an IC50 value indicating potent cytotoxicity against targeted cancer cells .
Anti-inflammatory Activity
Benzothiazole derivatives have also been explored for their anti-inflammatory properties. The inhibition of inflammatory cytokines such as IL-6 and TNF-α has been documented in several studies. For example, the compound B7 significantly reduced the levels of these cytokines in macrophage models .
Table 2: Inhibition of Inflammatory Cytokines
| Compound Name | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound B7 | IL-6: 65% | 4 |
| TNF-α: 70% | 4 |
Mechanistic Insights
Molecular docking studies suggest that this compound interacts favorably with key enzymes involved in cancer progression and inflammation. The binding affinities observed indicate potential for this compound to serve as a lead in drug development targeting these pathways .
Case Studies
- Study on α-Amylase Inhibition : A related benzothiazole derivative demonstrated significant inhibition against α-amylase, suggesting potential applications in managing diabetes through carbohydrate metabolism modulation .
- In Vivo Studies : Animal models treated with benzothiazole derivatives exhibited reduced tumor growth rates compared to control groups, supporting their potential therapeutic roles .
Comparison with Similar Compounds
Benzamide Derivatives with Varied Substituents
Isoxaben (N-[3-(1-Ethyl-1-Methylpropyl)Isoxazol-5-yl]-2,6-Dimethoxybenzamide)
- Structural Similarities : Both compounds share a benzamide backbone.
- Key Differences : Isoxaben contains a 2,6-dimethoxybenzamide group and an isoxazole substituent, whereas the target compound has 3,5-dimethoxybenzamide and a benzothiazole-hydroxyphenyl group.
- Functional Impact : The 2,6-dimethoxy configuration in isoxaben optimizes herbicidal activity by targeting cellulose biosynthesis in plants . In contrast, the 3,5-dimethoxy arrangement in the target compound may favor interactions with mammalian enzymes or receptors due to altered electronic effects.
N-(2-(3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl)ethyl)-3,5-Dimethoxybenzamide
- Structural Similarities : This analog shares the 3,5-dimethoxybenzamide group.
- Key Differences : The target compound substitutes the pyridazinyl-ethyl group with a benzothiazole-hydroxyphenyl moiety.
Heterocyclic Analogs: Benzothiazole vs. Triazole Derivatives
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9]
- Structural Similarities : These triazole derivatives, like the target compound, incorporate sulfonyl and aromatic groups.
- Key Differences : The triazole-thione core replaces the benzothiazole-hydroxyphenyl system.
- Functional Impact : Triazoles exhibit tautomerism (thiol-thione equilibrium), which influences solubility and binding modes . Benzothiazoles, in contrast, provide rigid planar structures conducive to intercalation or enzyme active-site interactions .
Example 1 from Patent Journal (2-{6-[(1,3-Benzothiazol-2-yl)Amino]Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid)
- Structural Similarities: Both compounds integrate a benzothiazole-amino group.
- Key Differences: The patent compound includes a tetrahydroquinoline-thiazole-carboxylic acid system, while the target compound uses a hydroxyphenyl-dimethoxybenzamide scaffold.
- Functional Impact : The carboxylic acid in the patent compound may enhance water solubility, whereas the methoxy groups in the target compound could improve membrane permeability .
Pharmacophore-Driven Comparisons
BIBP3226 (R-N2-(Diphenylacetyl)-N-(4-Hydroxyphenyl)Methyl-Argininamide)
- Structural Similarities : Both compounds include a hydroxyphenyl group.
- Key Differences : BIBP3226 features a diphenylacetyl-argininamide chain instead of benzothiazole-dimethoxybenzamide.
- Functional Impact : BIBP3226 acts as a neuropeptide Y receptor antagonist, highlighting how the hydroxyphenyl group’s positioning and adjacent substituents dictate receptor specificity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 3-(1,3-benzothiazol-2-yl)-4-hydroxyaniline and 3,5-dimethoxybenzoyl chloride. A typical approach involves refluxing the reactants in absolute ethanol with catalytic glacial acetic acid for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via column chromatography . Monitoring reaction progress with TLC and using NaHCO₃ washes to remove acidic byproducts are critical steps to ensure high yields (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the benzothiazole and dimethoxybenzamide moieties, with methoxy protons typically appearing as singlets at δ 3.8–4.0 ppm. Infrared spectroscopy (IR) identifies the amide C=O stretch (~1650 cm⁻¹) and hydroxyl group (~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₁₉N₂O₄S). X-ray crystallography, using SHELXL refinement, provides definitive bond-length and angle data .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting benzothiazole-associated pathways, such as PFOR (pyruvate:ferredoxin oxidoreductase), are recommended. Cell viability assays (MTT or resazurin) in cancer or microbial models can assess cytotoxicity. Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disordered moieties) be resolved for this compound using SHELX?
- Methodological Answer : Disordered methoxy or benzothiazole groups require partitioning occupancy using PART and AFIX commands in SHELXL. Hydrogen-bonding networks (e.g., N–H⋯O/N interactions) stabilize molecular packing; use HAREA to refine H-atom positions. For twinned crystals, apply TWIN/BASF commands and validate with R₁/R₁ₙ metrics. High-resolution data (<1.0 Å) improves anisotropic displacement parameter (ADP) modeling .
Q. What strategies address contradictory bioactivity results across enzymatic vs. cell-based assays?
- Methodological Answer : Discrepancies may arise from differential cell permeability or off-target effects. Perform parallel assays with controlled conditions:
- Enzymatic : Use purified PFOR enzyme and measure IC₅₀ under anaerobic conditions.
- Cell-based : Include membrane permeability enhancers (e.g., cyclosporin A) and verify intracellular compound accumulation via LC-MS.
Cross-validate with structural analogs (e.g., replacing benzothiazole with imidazole) to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency?
- Methodological Answer : Systematic modifications include:
- Benzothiazole substitution : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance π-stacking with enzyme active sites.
- Methoxy positioning : Compare 3,5-dimethoxy vs. 2,4-dimethoxy analogs to assess steric vs. electronic effects.
- Amide linker replacement : Test sulfonamide or urea linkers for improved hydrogen-bonding.
Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets based on binding energy scores .
Q. What computational methods predict metabolic stability and off-target interactions for this compound?
- Methodological Answer : Employ in silico tools:
- ADMET Prediction : Use SwissADME to estimate logP (target ~3.5 for optimal permeability) and CYP450 inhibition.
- Off-Target Profiling : Perform similarity searches (Tanimoto coefficient >0.85) against ChEMBL to identify potential kinase or GPCR interactions.
Validate predictions with microsomal stability assays (e.g., human liver microsomes + NADPH) and counter-screening against high-risk targets .
Data Analysis and Validation
Q. How should researchers resolve conflicting NMR and X-ray data regarding molecular conformation?
- Methodological Answer : Solution-state NMR may show rotational flexibility in the amide bond, while X-ray captures a single conformation. Compare NOESY/ROESY data (e.g., through-space correlations between benzothiazole and methoxy groups) with crystallographic torsion angles. If discrepancies persist, conduct variable-temperature NMR to assess energy barriers for rotation .
Q. What statistical approaches validate reproducibility in dose-response assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values across ≥3 independent experiments. Apply the Grubbs’ test to exclude outliers and report 95% confidence intervals. For EC₅₀ comparisons, use ANOVA with post-hoc Tukey tests. Include positive controls (e.g., nitazoxanide for PFOR inhibition) to benchmark assay performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
